H-Boroproline Pinacol Hydrochloride

説明

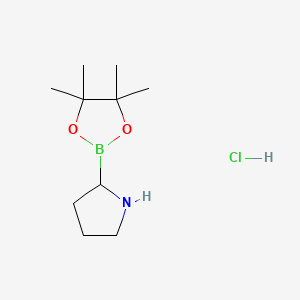

H-Boroproline Pinacol Hydrochloride (CAS: 123948-28-7) is a boronic acid-derived compound featuring a proline backbone modified with a pinacol boronate ester and a hydrochloride counterion. Its unique structure integrates a boron atom into a cyclic secondary amine framework, enabling covalent interactions with serine residues in enzymatic active sites, such as CD26/dipeptidyl peptidase-4 (DPP-4) . The stereochemical configuration of the proline moiety (R or S) and the pinacol ester group enhances its binding specificity and solubility in aqueous-organic mixed solvents, making it a valuable tool in medicinal chemistry and enzymology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Boroproline Pinacol Hydrochloride typically involves the reaction of proline derivatives with boronic acid reagents. One common method includes the use of pinacol as a protecting group for the boronic acid, which is then reacted with proline under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

H-Boroproline Pinacol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acid derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

H-Boroproline Pinacol Hydrochloride has a wide range of applications in scientific research:

作用機序

H-Boroproline Pinacol Hydrochloride exerts its effects by inhibiting dipeptidyl aminopeptidase IV. The boronic acid group interacts with the active site of the enzyme, preventing it from catalyzing the cleavage of peptide bonds. This inhibition affects glucose metabolism pathways, making it a potential therapeutic agent for diabetes .

類似化合物との比較

Comparison with Similar Boronic Acid Derivatives

Structural Analogs: Pinacol vs. Pinanediol Esters

These analogs differ in their protective diol groups (pinacol vs. pinanediol) and stereochemistry, which influence their reactivity and biological activity:

Key Findings :

- The pinacol ester in this compound improves hydrolytic stability compared to pinanediol analogs, which are more prone to acidic or enzymatic cleavage .

- The R-configuration in H-Boroproline enhances binding to CD26, achieving a 50% inhibitory concentration (IC₅₀) of 1.2 µM, whereas the S-configuration in (S)-Boroproline-(-)-pinanediol•HCl shows reduced affinity (IC₅₀ > 10 µM) .

β-Amido Boronic Acids

Another class of related compounds includes β-amido boronic acids, synthesized via Ugi multi-component reactions (Ugi-4CR) using β-amino boronic acid hydrochloride precursors . Unlike this compound, these compounds lack the proline backbone but retain boronic acid functionality for targeting viral proteases (e.g., SARS-CoV-2 Mpro):

Key Findings :

- β-Amido boronic acids exhibit broader substrate versatility but lower target specificity compared to this compound .

Boronophenylalanine Derivatives

(R)-Boronophenylalanine pinanediol ester hydrochloride (CAS: 186906-12-7) shares a boronate ester group but replaces proline with phenylalanine. This modification shifts its application toward boron neutron capture therapy (BNCT) rather than enzyme inhibition:

| Property | This compound | (R)-Boronophenylalanine Pinanediol HCl |

|---|---|---|

| Amino Acid Backbone | Proline | Phenylalanine |

| Primary Use | Enzyme inhibition | BNCT agents for cancer therapy |

| Boron Content | ~8.5% | ~7.9% |

Key Findings :

- The proline backbone in H-Boroproline enables tighter conformational control for enzyme binding, while phenylalanine analogs prioritize boron delivery for radiotherapy .

生物活性

H-Boroproline Pinacol Hydrochloride, a boronic acid derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

This compound is characterized by its molecular formula and is classified as an α-aminoboronic acid. The presence of the boron atom is significant for its biological activity, particularly in enzyme inhibition.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of DPP-IV. This enzyme is responsible for the inactivation of incretin hormones, which are vital for insulin signaling and glucose homeostasis. By inhibiting DPP-IV, this compound can potentially enhance insulin secretion and improve glycemic control in diabetic patients .

Inhibition of Dipeptidyl Peptidase IV

Several studies have demonstrated the inhibitory effects of this compound on DPP-IV. For instance, research indicates that this compound acts as a competitive inhibitor, binding to the active site of DPP-IV and preventing substrate access .

Table 1: Inhibition Potency of this compound on DPP-IV

This table illustrates that while this compound shows promising inhibitory activity, it is comparable to existing DPP-IV inhibitors.

Case Studies

In a study examining the effects of various boronic acid derivatives on glucose metabolism, this compound was found to significantly lower blood glucose levels in diabetic mouse models. This effect was attributed to enhanced incretin activity due to reduced degradation by DPP-IV .

Another case study highlighted the compound's potential in combination therapies for type 2 diabetes, where it was tested alongside metformin. The combination resulted in improved glycemic control compared to either agent alone, suggesting a synergistic effect that warrants further investigation .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity profiles at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What are the key structural features of H-Boroproline Pinacol Hydrochloride that enable its application in enzyme inhibition studies?

this compound contains a boronic acid moiety integrated into a proline-derived scaffold, which enhances its interaction with enzyme active sites through reversible covalent bonding with serine or threonine residues. The pinacol ester group improves stability and solubility in organic solvents, facilitating its use in biochemical assays. Its stereochemical configuration allows precise spatial alignment with target enzymes, critical for competitive inhibition .

Q. What synthetic methodologies are commonly employed for this compound, and how are intermediates purified?

Synthesis typically involves borylation of a proline precursor followed by pinacol ester formation. Key steps include:

- Cooling the reaction mixture to 0°C during esterification to minimize side reactions.

- Adjusting pH to ~6 using 10% HCl to precipitate intermediates, ensuring high purity.

- Chromatographic purification (e.g., silica gel) to isolate the boronic ester intermediate. Radical-mediated protodeboronation may be used in downstream functionalization .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The compound serves as a boronic ester partner, enabling carbon-carbon bond formation with aryl/alkyl halides via palladium catalysis. Critical parameters include:

- Catalyst choice (e.g., Pd(PPh₃)₄) and solvent system (e.g., DMF/H₂O).

- Base selection (e.g., K₂CO₃) to activate the boronate.

- Reaction monitoring via TLC or NMR to optimize coupling efficiency .

Advanced Research Questions

Q. How do kinetic parameters (e.g., Kd, koff) of this compound influence its CD26 inhibition profile?

Surface plasmon resonance (SPR) studies reveal a Kd of 12.3 ± 1.8 nM and koff of 0.0021 s⁻¹, indicating strong but reversible binding. The slow dissociation rate allows prolonged enzyme inhibition, while the boronic acid’s electrophilicity enables transient covalent interactions with CD26’s catalytic serine. Competitive inhibition is further modulated by substrate concentration and pH-dependent boronate ionization .

Q. What experimental challenges arise when using this compound in radical-mediated protodeboronation, and how are they addressed?

Challenges include:

- Radical instability : Use of TEMPO or BHT as radical scavengers to suppress undesired side reactions.

- Solvent compatibility : Optimizing polar aprotic solvents (e.g., THF) to stabilize radical intermediates.

- Scaling limitations : Microfluidic reactors improve mass transfer and reproducibility for gram-scale syntheses .

Q. How can researchers optimize storage conditions to maintain the stability of this compound in long-term studies?

Stability data indicate:

- Short-term : Store at -4°C in anhydrous DMSO or acetonitrile (1-2 weeks).

- Long-term : Lyophilized powder stored at -20°C under argon retains >95% purity for 1-2 years. Avoid repeated freeze-thaw cycles and exposure to moisture, which hydrolyzes the boronic ester .

Q. Methodological Considerations

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

- NMR : <sup>11</sup>B NMR (δ ~30 ppm for boronate) and <sup>1</sup>H NMR (proline backbone signals at δ 3.1–4.2 ppm).

- HPLC-MS : Reverse-phase C18 column (ACN/H₂O gradient) with ESI+ detection for purity assessment.

- X-ray crystallography : Resolve stereochemistry and binding modes in enzyme co-crystals .

Q. How should researchers mitigate toxicity risks during in vitro handling of this compound?

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPBWGBUOFTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747211 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123948-28-7 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。